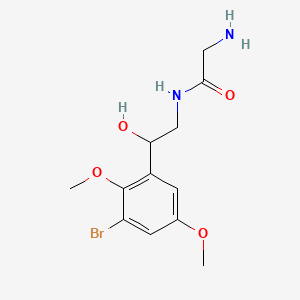

Propafenone impurity D

Descripción general

Descripción

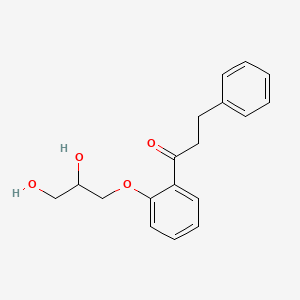

Propafenone Impurity D, also known as Depropylamino Hydroxy Propafenone, is an impurity of Propafenone . Propafenone is an anti-arrhythmic medication used for the treatment of illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .

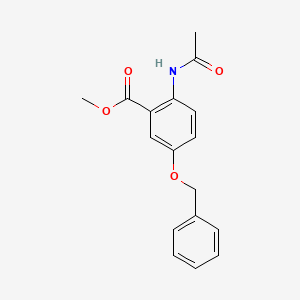

Molecular Structure Analysis

The molecular formula of this compound is C18H20O4 . Its molecular weight is 300.35 . The IUPAC name is 1-[2-(2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one .Aplicaciones Científicas De Investigación

Spectroscopic and Biological Analysis

Propafenone, known chemically as 1-[2-[2‑hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one, has been evaluated for its structural, optical, electronic, and biological properties. Using various spectroscopic techniques and computational methods (DFT), researchers have analyzed its complete vibrational profile, energy gaps between molecular orbitals, and other electronic properties. Additionally, the study delved into Drug Likeness based on Lipinski's rule of five and molecular docking studies with 3CHW protein, highlighting its potential biological applications (George et al., 2020).

Electrophysiological Effects

Research comparing the electrophysiological effects of propafenone and its metabolites (5-hydroxypropafenone and N-depropylpropafenone) on guinea pig ventricular muscle fibers revealed insights into their impact on cardiac tissues. The study involved evaluating the effects of these compounds on action potential and refractory periods at various concentrations, providing valuable data on the electrophysiological behavior of propafenone and its derivatives (Rouet et al., 1989).

Interaction with Cardiac Channels

An investigation into the effects of propafenone and its major metabolite, 5-hydroxy-propafenone, on human cardiac potassium channels (hKv1.5) highlighted their concentration-dependent inhibition of these channels. The study used the whole-cell patch-clamp technique to demonstrate how these compounds affect channel activity, which is crucial for understanding their implications in cardiac arrhythmia management (Franqueza et al., 1998).

Stereoisomer Pharmacology

The study on the pharmacological activity of propafenone enantiomers revealed how these isomers contribute to the overall effects of the drug. The research explored the electrophysiologic and beta-blocking properties of both enantiomers, offering insights into the differential impact of these isomers on cardiac function (Kroemer et al., 1989).

Mecanismo De Acción

Target of Action

Propafenone, a closely related compound, primarily targets cardiac muscle cells . It slows the influx of sodium ions into these cells, decreasing their excitability .

Mode of Action

Propafenone works by inhibiting sodium channels, restricting the entry of sodium into cardiac cells, resulting in reduced excitation . This action is more selective for cells with a high rate, but it also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Biochemical Pathways

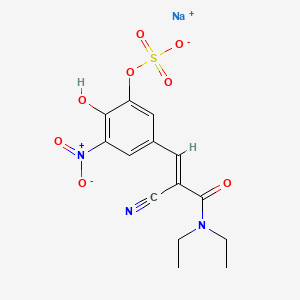

Propafenone’s major metabolites are conjugates of 5-hydroxypropafenone and hydroxy-methoxy-propafenone with glucuronic and sulphuric acid . Furthermore, metabolic products of the oxidative deamination pathway were identified, such as a glycol and a lactic acid derivative .

Pharmacokinetics

Propafenone is known to be absorbed completely and metabolized quantitatively . It is metabolized primarily in the liver, and due to its short half-life, it requires dosing two or three times daily to maintain steady blood levels .

Result of Action

Propafenone and its main active metabolite, 5-hydroxypropafenone, block herg channels to a similar extent by binding predominantly to the open state of the channel .

Action Environment

Environmental factors such as temperature, substrates, nutrition, pH, electron acceptors play an imperative role in biodegradation and influence the reactions . .

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Análisis Bioquímico

Biochemical Properties

Depropylamino Hydroxy Propafenone interacts with various enzymes and proteins. The main metabolic pathway of Propafenone, from which Depropylamino Hydroxy Propafenone is derived, begins with aromatic ring hydroxylation . This pathway may be determined by genetic factors .

Cellular Effects

Depropylamino Hydroxy Propafenone has significant effects on cellular processes. For instance, it has been found to inhibit HERG current, which is crucial for cardiac repolarization . This inhibition could potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Depropylamino Hydroxy Propafenone exerts its effects at the molecular level through various mechanisms. It is known to block HERG channels, binding predominantly to the open state of the channel . This could lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The effects of Depropylamino Hydroxy Propafenone can change over time in laboratory settings. For instance, Propafenone, the parent compound, has been found to have a complex pharmacokinetic profile, characterized as typically nonlinear, saturable, stereoselective, and dependent on both dose and debrisoquin metabolizer phenotype .

Dosage Effects in Animal Models

The effects of Depropylamino Hydroxy Propafenone can vary with different dosages in animal models. While specific studies on Depropylamino Hydroxy Propafenone are limited, studies on Propafenone have shown that it has a broad spectrum of activity in the treatment of cardiac arrhythmias .

Metabolic Pathways

Depropylamino Hydroxy Propafenone is involved in several metabolic pathways. As mentioned earlier, the main metabolic pathway of Propafenone involves aromatic ring hydroxylation .

Propiedades

IUPAC Name |

1-[2-(2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSTZDUMPGTWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91401-73-9 | |

| Record name | 1-(2-(2,3-Dihydroxypropoxy)phenyl)-3-phenylpropanone, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091401739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(2,3-DIHYDROXYPROPOXY)PHENYL)-3-PHENYLPROPANONE, (2RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0R1CCR973 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

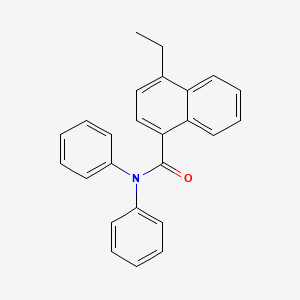

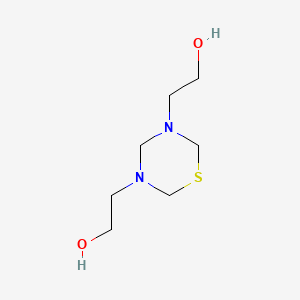

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.